Comprehensive Technical Guide on (4-Methanesulfonyl-3-methylphenyl)boronic acid (CAS: 1598437-51-4) in Advanced Drug Discovery
Comprehensive Technical Guide on (4-Methanesulfonyl-3-methylphenyl)boronic acid (CAS: 1598437-51-4) in Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of highly functionalized building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. (4-Methanesulfonyl-3-methylphenyl)boronic acid (CAS: 1598437-51-4)[1] serves as a critical organoboron reagent, primarily utilized in late-stage 2[2]. This guide provides an in-depth mechanistic analysis, a self-validating experimental protocol, and the structure-activity relationship (SAR) logic behind deploying this specific chemical moiety in drug discovery.
Physicochemical Profiling
Understanding the baseline quantitative data of this building block is essential for stoichiometric precision and stability management during synthesis[3].
| Property | Value |
| Chemical Name | (4-Methanesulfonyl-3-methylphenyl)boronic acid |
| CAS Number | 1598437-51-4 |
| Molecular Formula | C8H11BO4S |
| Molecular Weight | 214.05 g/mol |
| Key Functional Groups | Boronic acid (-B(OH)2), Methanesulfonyl (-SO2CH3), ortho-Methyl (-CH3) |
| Primary Application | Organoboron reagent for carbon-carbon (C-C) cross-coupling |
Mechanistic Role in Suzuki-Miyaura Cross-Coupling
The 4[4] is a cornerstone of C-C bond formation. However, utilizing an electron-deficient boronic acid like (4-Methanesulfonyl-3-methylphenyl)boronic acid requires a nuanced understanding of the catalytic cycle.
Causality in Reaction Dynamics: The methanesulfonyl group is a strong electron-withdrawing group (EWG). This electron deficiency slightly reduces the nucleophilicity of the organoboron species during the transmetalation step. To counteract this, a relatively strong base (such as K2CO3 or Cs2CO3) is required to coordinate with the vacant p-orbital of the boron atom, converting the neutral sp2-hybridized boronic acid into a highly reactive, electron-rich sp3-hybridized boronate complex. This rehybridization is the absolute prerequisite for successful transmetalation to the Palladium(II) center.
Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the boronic acid.
Experimental Protocol: Standardized Suzuki-Miyaura Coupling
To ensure high-fidelity results, the following methodology is designed as a self-validating system . Every step includes a mechanistic rationale and an in-process validation check to prevent downstream failures[5].
Reagents
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Aryl Halide (Electrophile): 1.0 equivalent
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(4-Methanesulfonyl-3-methylphenyl)boronic acid: 1.2 equivalents
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Catalyst: Pd(dppf)Cl2 (5 mol%)
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Base: K2CO3 (2.0 equivalents)
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Solvent: 1,4-Dioxane / H2O (4:1 v/v)
Step-by-Step Methodology
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Reagent Assembly: Charge a Schlenk flask with the aryl halide, boronic acid, Pd(dppf)Cl2, and K2CO3.
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Rigorous Degassing (Critical Causality): Add the solvent mixture and subject the flask to three freeze-pump-thaw cycles. Why? Palladium(0) is highly susceptible to oxidation by atmospheric O2, which converts it into catalytically dead Pd(II) oxides. Degassing ensures maximum catalytic turnover[4].
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Thermal Reaction: Heat the mixture to 80–90 °C under an argon atmosphere for 4 to 12 hours.
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Self-Validating Feedback Loop (LC-MS): At the 4-hour mark, sample the reaction for LC-MS analysis.
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Validation Check: Look for the desired product mass [M+H]+.
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Failure Mode Analysis: If a mass corresponding to 1-methanesulfonyl-2-methylbenzene is detected, it indicates protodeboronation (the hydrolytic cleavage of the C-B bond). This causality points to excessive temperature or an overly basic aqueous environment, prompting an immediate adjustment to anhydrous conditions (e.g., switching to KF in anhydrous THF).
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Workup: Cool the reaction, dilute with Ethyl Acetate (EtOAc), wash with brine to remove inorganic salts, dry over Na2SO4, and purify via flash column chromatography.
Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
Medicinal Chemistry Implications: SAR Logic
The integration of the 4-methanesulfonyl-3-methylphenyl moiety into a drug scaffold is a calculated structural decision driven by advanced 6[6].
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The Methanesulfonyl Group (-SO2CH3): This functional group acts as an exceptional hydrogen-bond acceptor. In the design of targeted therapies (such as 7[7]), the sulfone frequently anchors the molecule to the solvent-exposed region or the hinge region of the ATP-binding pocket. Furthermore, its electron-withdrawing nature improves metabolic stability by deactivating the phenyl ring against Cytochrome P450-mediated oxidative metabolism.
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The Ortho-Methyl Group (-CH3): The methyl group adjacent to the biaryl linkage introduces critical steric hindrance. This steric bulk restricts the free rotation of the newly formed C-C bond, locking the molecule into a specific dihedral angle[8]. This "conformational lock" reduces the entropic penalty upon target binding, thereby drastically increasing the binding affinity and selectivity of the drug candidate.
Structure-Activity Relationship (SAR) logic for incorporating the moiety.
Storage, Stability, and Handling
Boronic acids are prone to dehydration, forming cyclic anhydrides known as boroxines . While this does not affect the stoichiometry of the Suzuki coupling (as water in the reaction mixture rapidly hydrolyzes the boroxine back to the active boronic acid), it can complicate analytical quantification.
Handling Insight: When verifying the purity of (4-Methanesulfonyl-3-methylphenyl)boronic acid via LC-MS or NMR, scientists should be aware that multiple peaks may appear due to the equilibrium between the free acid and the boroxine trimer. To force a singular analytical species, it is recommended to derivatize a small sample with pinacol prior to analysis, converting it into a stable, easily quantifiable boronate ester.
References
1.[1] Title: 1598437-51-4|(4-Methanesulfonyl-3-methylphenyl)boronic acid | Source: bldpharm.com | 1 2.[3] Title: CAS NO. 1598437-51-4 | (4-Methanesulfonyl-3-methylphenyl)boronic acid | Source: arctomsci.com | 3 3. Title: Suzuki-Miyaura Cross-Coupling Reagents | Source: sigmaaldrich.com | 4.[2] Title: Suzuki reaction - Wikipedia | Source: wikipedia.org | 2 5.[4] Title: Suzuki-Miyaura cross-coupling: Practical Guide | Source: yonedalabs.com | 4 6.[5] Title: Suzuki-Miyaura Cross-Coupling Reaction | Source: fishersci.co.uk | 5 7.[6] Title: Application of Methylsulfone in Drug Discovery | Source: namiki-s.co.jp | 6 8.[7] Title: Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20) | Source: acs.org | 7 9.[8] Title: Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles | Source: researchgate.net | 8
Sources
- 1. 1598437-51-4|(4-Methanesulfonyl-3-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. arctomsci.com [arctomsci.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Lab Reporter [fishersci.co.uk]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
